Benzaldehyde, 2,4,6-trimethoxy-, oxime is a chemical compound with the molecular formula and a molecular weight of approximately 211.22 g/mol. It is an oxime derivative of 2,4,6-trimethoxybenzaldehyde, which is classified as an aromatic aldehyde due to the presence of a benzene ring with a formyl substituent. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.
The compound is derived from 2,4,6-trimethoxybenzaldehyde, which can be obtained from various natural and synthetic sources. The classification of 2,4,6-trimethoxy-, oxime falls under organic compounds specifically categorized as oximes, which are characterized by the functional group . This particular oxime can be synthesized through the reaction of 2,4,6-trimethoxybenzaldehyde with hydroxylamine.
The synthesis of Benzaldehyde, 2,4,6-trimethoxy-, oxime typically involves the following method:
The synthesis yields predominantly the Z-isomer due to steric factors associated with the bulky methoxy groups on the benzene ring. Typically, yields can vary based on reaction conditions but often range around 70-90% for the desired product.
The molecular structure of Benzaldehyde, 2,4,6-trimethoxy-, oxime can be represented as follows:
InChI=1S/C10H13NO4/c1-13-7-4-9(14-2)8(6-11-12)10(5-7)15-3/h4-6,12H,1-3H3
UGCMJRGHQWYGCF-UHFFFAOYSA-N
The compound has a melting point range of approximately and a boiling point around . Its density is reported to be at standard conditions.
Benzaldehyde, 2,4,6-trimethoxy-, oxime can undergo several significant reactions:
These reactions are crucial for its application in synthetic organic chemistry.
The mechanism by which Benzaldehyde, 2,4,6-trimethoxy-, oxime acts primarily involves its conversion into other functional groups via rearrangement or hydrolysis. For instance:
This process is facilitated by catalysts such as nickel salts or through photochemical methods using specific light wavelengths.
The compound has a flash point of approximately and exhibits moderate toxicity; appropriate safety measures should be taken during handling.
Benzaldehyde, 2,4,6-trimethoxy-, oxime finds various applications in scientific research:
CAS No.: 61966-14-1
CAS No.: 109403-64-7
CAS No.:
CAS No.: 22810-67-9
CAS No.: 72667-55-1
CAS No.: 1239908-48-5